molecular formula C9H8BrNOS B14482021 5-(Bromomethyl)-3-methoxy-1,2-benzothiazole CAS No. 65412-53-5

5-(Bromomethyl)-3-methoxy-1,2-benzothiazole

Katalognummer: B14482021
CAS-Nummer: 65412-53-5
Molekulargewicht: 258.14 g/mol
InChI-Schlüssel: YPULBKLSYJLXOT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(Bromomethyl)-3-methoxy-1,2-benzothiazole is an organic compound that belongs to the benzothiazole family. This compound is characterized by a bromomethyl group attached to the benzothiazole ring, which also contains a methoxy group. Benzothiazoles are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Bromomethyl)-3-methoxy-1,2-benzothiazole typically involves the bromination of 3-methoxy-1,2-benzothiazole. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process is optimized for higher yields and purity, often incorporating continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

5-(Bromomethyl)-3-methoxy-1,2-benzothiazole undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

    Nucleophilic Substitution: Substituted benzothiazoles with various functional groups.

    Oxidation: Sulfoxides or sulfones.

    Reduction: Methyl-substituted benzothiazoles.

Wissenschaftliche Forschungsanwendungen

5-(Bromomethyl)-3-methoxy-1,2-benzothiazole has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties

Wirkmechanismus

The mechanism of action of 5-(Bromomethyl)-3-methoxy-1,2-benzothiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 5-Bromomethyl-2-methoxybenzothiazole
  • 5-Bromomethyl-3-methylbenzothiazole
  • 5-Bromomethyl-3-chlorobenzothiazole

Uniqueness

5-(Bromomethyl)-3-methoxy-1,2-benzothiazole is unique due to the presence of both bromomethyl and methoxy groups, which confer specific reactivity and properties. The methoxy group can influence the electronic properties of the benzothiazole ring, affecting its reactivity and interactions with other molecules .

Eigenschaften

CAS-Nummer

65412-53-5

Molekularformel

C9H8BrNOS

Molekulargewicht

258.14 g/mol

IUPAC-Name

5-(bromomethyl)-3-methoxy-1,2-benzothiazole

InChI

InChI=1S/C9H8BrNOS/c1-12-9-7-4-6(5-10)2-3-8(7)13-11-9/h2-4H,5H2,1H3

InChI-Schlüssel

YPULBKLSYJLXOT-UHFFFAOYSA-N

Kanonische SMILES

COC1=NSC2=C1C=C(C=C2)CBr

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.